molecular formula C8H11NO3 B13340828 2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid

2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid

Cat. No.: B13340828
M. Wt: 169.18 g/mol
InChI Key: GEQAIXWVGGUTMB-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid is a compound that features an oxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

2-methyl-3-(2-methyl-1,3-oxazol-4-yl)propanoic acid

InChI

InChI=1S/C8H11NO3/c1-5(8(10)11)3-7-4-12-6(2)9-7/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

GEQAIXWVGGUTMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)CC(C)C(=O)O

Origin of Product

United States

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